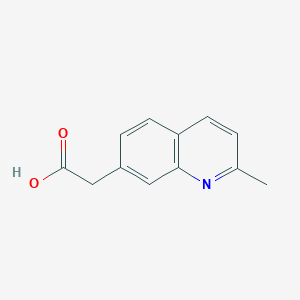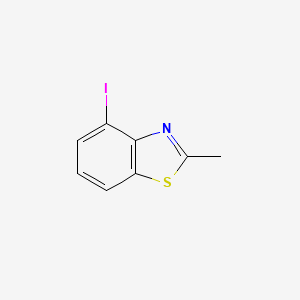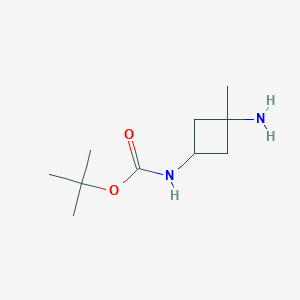
4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic aciddimethylamide dihydrochloride
概要
説明
4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic aciddimethylamide dihydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a pyridinyl-propyl group and a carboxylic acid dimethylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic aciddimethylamide dihydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridinyl-Propyl Intermediate: The synthesis begins with the preparation of the pyridinyl-propyl intermediate. This can be achieved by reacting 2-bromopyridine with propylamine under basic conditions to form 3-(2-pyridinyl)propylamine.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be accomplished by reacting the pyridinyl-propyl intermediate with 4-piperidone in the presence of a reducing agent such as sodium borohydride to yield 4-(3-pyridin-2-yl-propyl)piperidine.
Carboxylic Acid Dimethylamide Formation: The final step involves the introduction of the carboxylic acid dimethylamide group. This can be achieved by reacting 4-(3-pyridin-2-yl-propyl)piperidine with dimethylamine and a suitable activating agent such as carbonyldiimidazole (CDI) to form 4-(3-pyridin-2-yl-propyl)-piperidine-4-carboxylic aciddimethylamide.
Dihydrochloride Salt Formation: The compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the use of efficient catalysts, control of reaction temperature and pressure, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic aciddimethylamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and piperidine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst such as pyridine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyridinyl or piperidine rings.
科学的研究の応用
4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic aciddimethylamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacological agent in preclinical studies.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.
作用機序
The mechanism of action of 4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic aciddimethylamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes or receptors, leading to therapeutic effects.
類似化合物との比較
4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic aciddimethylamide dihydrochloride can be compared with other similar compounds, such as:
4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic acid: Lacks the dimethylamide group, which may affect its chemical reactivity and biological activity.
4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic acid ethyl ester: Contains an ethyl ester group instead of the dimethylamide group, leading to differences in solubility and pharmacokinetic properties.
4-(3-Pyridin-2-yl-propyl)-piperidine-4-carboxylic acid methylamide: Has a methylamide group instead of the dimethylamide group, which may influence its binding affinity and selectivity for molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
N,N-dimethyl-4-(3-pyridin-2-ylpropyl)piperidine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O.2ClH/c1-19(2)15(20)16(9-12-17-13-10-16)8-5-7-14-6-3-4-11-18-14;;/h3-4,6,11,17H,5,7-10,12-13H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSOODHLXMOBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCNCC1)CCCC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole](/img/structure/B1402294.png)
![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B1402298.png)





![4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1402307.png)




